3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride
Description
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride is a synthetic indole derivative characterized by a morpholine moiety attached to the indole core via a methylene bridge at position 3 and a carboxylic acid group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Indole derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The morpholine group contributes to improved pharmacokinetic profiles, such as increased bioavailability and membrane permeability, while the carboxylic acid enables salt formation and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c17-14(18)10-1-2-12-11(8-15-13(12)7-10)9-16-3-5-19-6-4-16;/h1-2,7-8,15H,3-6,9H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOUWQAOKOWAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a Mannich reaction, where formaldehyde and morpholine are reacted with the indole derivative to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxindole Derivatives: Formed through oxidation.
Indoline Derivatives: Formed through reduction.
Substituted Indoles: Formed through electrophilic substitution.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of indole compounds, including 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride, exhibit significant antimicrobial activity. In studies, these compounds have been tested against various bacteria and fungi, showing promising results. For instance, certain indole derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential as effective antimicrobial agents .
Antifungal Activity
The compound also displays antifungal properties. In tests against several fungal species, it has shown activity comparable to or exceeding that of established antifungal drugs. For example, specific derivatives exhibited MIC values ranging from 0.008 to 0.015 mg/mL against Candida species .
Tuberculosis Treatment
Recent studies have highlighted the potential of indole derivatives in treating tuberculosis (TB). Researchers are exploring compounds like this compound for their ability to inhibit mycobacterial growth, which is crucial given the rising incidence of drug-resistant TB strains .
Cancer Research
Indole derivatives have been investigated for their anticancer properties as well. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This mechanism is similar to that of certain antidepressant drugs, making it a potential candidate for further pharmacological studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Dihydroisoquinoline-based compounds () leverage a bicyclic structure for conformational stability, which may enhance selectivity in enzyme inhibition compared to monocyclic indoles.
Substituent Effects :
- The morpholin-4-ylmethyl group at C3 in the target compound contrasts with the methyl and chloro groups in 7-chloro-3-methyl-1H-indole-2-carboxylic acid (). Morpholine’s electron-rich oxygen atom enhances solubility and hydrogen-bonding capacity, whereas chloro and methyl groups increase hydrophobicity.
- Carboxylic acid positioning (C6 vs. C2) alters acidity and hydrogen-bonding patterns. The C6 position in the target compound may facilitate interactions with basic residues in enzymatic active sites.
Pharmacological Potential: The benzimidazole derivatives () and dihydroisoquinoline analogs () are explicitly linked to pharmaceutical patents, suggesting therapeutic applications such as kinase or protease inhibition. Linsidomine Hydrochloride () demonstrates the role of morpholine in nitric oxide donor systems, whereas the target compound’s carboxylic acid group may enable distinct mechanisms, such as metal chelation or salt-bridge formation.
Biological Activity
3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride, with the CAS number 1224165-59-6, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 296.7494 g/mol
- SMILES : OC(=O)c1ccc2c(c1)[nH]cc2CN1CCOCC1.Cl
Biological Activity Overview
Research indicates that compounds structurally related to indoles exhibit various biological activities, including antibacterial and anticancer effects. The specific compound in focus has shown promising results in several studies.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various indole derivatives against resistant strains of bacteria. The compound demonstrated significant inhibitory effects against:
- Staphylococcus aureus (including MRSA)
- Candida albicans
The minimum inhibitory concentration (MIC) for some related indole derivatives was reported as low as 0.98 μg/mL against MRSA, indicating a strong potential for treating resistant infections .
| Microorganism | MIC (μg/mL) |
|---|---|
| MRSA | 0.98 |
| Staphylococcus aureus | TBD |
| Candida albicans | TBD |
Anticancer Activity
The compound's anticancer properties were assessed through cytotoxicity tests on various cancer cell lines. The results showed that it significantly inhibited cell proliferation in several types of cancer cells, with IC50 values indicating effective concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF7 (breast cancer) | TBD |
| HeLa (cervical cancer) | TBD |
In particular, the compound exhibited preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, suggesting its potential as an anticancer agent .
Cytotoxicity
The cytotoxic effects were evaluated using standard assays. Several derivatives showed significant cytotoxicity with IC50 values typically less than 10 μM across different tested cell lines. This highlights the compound's potential utility in cancer therapy.
Case Studies and Research Findings
- Study on Indole Derivatives : A comprehensive investigation into various indole derivatives revealed that compounds similar to this compound displayed notable activity against mycobacterial species, including M. tuberculosis, inhibiting growth effectively over extended periods .
- Cytotoxicity Profile : In a detailed cytotoxicity analysis, several compounds from the same family demonstrated significant antiproliferative activities against all tested cancer cell lines, reinforcing the therapeutic potential of indole-based compounds .
Q & A
Q. What are the recommended synthetic routes for 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving indole core functionalization. A common approach includes:
- Step 1 : Alkylation of the indole nitrogen using morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Carboxylic acid group introduction via oxidation or hydrolysis of ester precursors. Hydrochloride salt formation is typically achieved using HCl in ethanol .
- Key Variables : Reaction temperature (70–100°C) and solvent polarity significantly impact intermediate stability. For example, using DMF at 90°C improves morpholine incorporation but may require post-synthesis purification to remove byproducts .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% typically required) and identifies impurities (e.g., unreacted morpholine derivatives or ester intermediates) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholine methylene protons at δ 3.5–3.7 ppm) and indole ring integrity .
- FT-IR : Validates carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and hydrochloride salt formation (N-H stretches at ~2700 cm⁻¹) .
Q. How do solubility and stability profiles affect experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Hydrolytic degradation of the morpholine moiety occurs under strongly acidic/basic conditions (pH <2 or >10). Storage at -20°C in anhydrous DMSO minimizes decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for morpholine-containing indole derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the morpholine ring. Constraints (e.g., DFIX for C-N bonds) improve convergence .
- Twinned Data : For twinned crystals (common with hydrochloride salts), SHELXD/SHELXE pipelines enable phase determination via dual-space methods .
- Validation Tools : Check Rfree values (<0.25) and electron density maps (e.g., omit maps for morpholine regions) to confirm positional accuracy .
Q. How can structure-activity relationships (SAR) guide optimization of the indole-morpholine scaffold?
- Methodological Answer :
- Core Modifications : Replace the morpholine group with piperazine () or pyrrolidine () to assess impact on target binding.
- Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability while retaining acidity .
- Pharmacophore Mapping : Use docking studies to correlate morpholine spatial orientation (e.g., via NOE restraints) with activity against targets like kinases .
Q. What are the best practices for impurity profiling during scale-up synthesis?
- Methodological Answer :
- LC-HRMS : Identify low-abundance impurities (e.g., N-oxide byproducts from morpholine oxidation) using exact mass and fragmentation patterns .
- Orthogonal Methods : Compare NMR (for structural confirmation) and XRPD (for polymorph screening) to distinguish process-related vs. intrinsic impurities .
- Thresholds : Follow ICH Q3A guidelines, setting limits for unidentified impurities at ≤0.10% and known toxic impurities at ≤0.05% .
Q. How should researchers address discrepancies in biological assay data across different batches?
- Methodological Answer :
- Batch Analysis : Perform HPLC-UV/Vis to detect subtle purity variations (e.g., residual solvents affecting IC50 values) .
- Counterion Effects : Test free base vs. hydrochloride salt forms, as protonation states influence membrane permeability .
- Positive Controls : Include reference compounds (e.g., morpholine-based kinase inhibitors from ) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
